molecular formula C23H24FN3O5S2 B2555494 Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate CAS No. 865198-23-8

Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate

Cat. No. B2555494
M. Wt: 505.58
InChI Key: ZTVKMONDCKONGU-BZZOAKBMSA-N
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Description

Synthesis Analysis

The synthesis of piperidone derivatives, which are part of the structure of the compound, has been studied extensively . They are generally prepared from the domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a sulfonyl group, and a methylpiperidin group. Further structural analysis would require more specific data or computational modeling.

Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives, including compounds structurally related to Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate, have shown potent antitumor activities. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles demonstrated significant cytotoxicity in vitro against sensitive human breast cancer cell lines while exhibiting minimal activity against nonmalignant and other cancer cell lines. This selective cytotoxicity suggests the potential of such compounds in cancer therapy (Hutchinson et al., 2001).

Radiosensitization Effects

Derivatives of the benzothiazole class have been studied for their effectiveness as radiosensitizers, showing considerable anticancer activity against liver cancer and melanoma cell lines. Compounds with sulfonamide groups combined with methoxy substitution were found to enhance DNA fragmentation, acting as potent derivatives for hepatocellular carcinoma treatment (Majalakere et al., 2020).

Biological and Pharmacological Screening

Various benzothiazole derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The studies have shown promising results, indicating the broad biological and pharmacological potential of these compounds. The synthesis methods involve condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, highlighting the chemical versatility and potential applications of these compounds in developing new therapeutic agents (Patel et al., 2009).

Synthesis Techniques

The synthesis and characterization of benzothiazole derivatives have been a key focus of research, with studies detailing the structural and spectroscopic analysis of these compounds. For example, the synthesis of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was explored, providing insights into the molecular structure and properties through single-crystal X-ray analysis and vibrational spectroscopy. Such research contributes to the understanding of how structural variations influence the biological activities and pharmacological properties of benzothiazole derivatives (Al-Harthy et al., 2019).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the interest in related compounds with high affinity for certain neurotransmitter receptors . Additionally, further studies could explore its synthesis and the properties of its functional groups.

properties

IUPAC Name

methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-15-9-11-26(12-10-15)34(30,31)18-6-3-16(4-7-18)22(29)25-23-27(14-21(28)32-2)19-8-5-17(24)13-20(19)33-23/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVKMONDCKONGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)F)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate

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